2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid is a chemical compound characterized by the presence of a chlorinated phenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and glyoxal.
Formation of Imidazole Ring: The initial step involves the condensation of 4-chlorobenzaldehyde with glyoxal in the presence of ammonium acetate to form 2-(4-chlorophenyl)-1H-imidazole.
Carboxylation: The imidazole derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base such as potassium carbonate, to yield 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol or aldehyde derivatives of the original compound.
Substitution: Various substituted phenyl-imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic methodologies.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its structural similarity to biologically active imidazole derivatives suggests it could be a lead compound for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The imidazole ring is a common pharmacophore in many drugs, and modifications of this compound could lead to new treatments for various diseases.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with specific desired characteristics.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The chlorophenyl group can enhance lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid
- 2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid
- 2-(4-methylphenyl)-1H-imidazole-5-carboxylic acid
Uniqueness
Compared to its analogs, 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s acidity, stability, and interaction with biological targets, making it distinct from its bromine, fluorine, or methyl-substituted counterparts.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15/h1-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVVTDSOZJIEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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